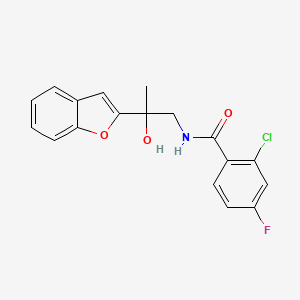
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide” is a benzofuran derivative. Benzofuran derivatives have been shown to exhibit significant biological activities, including anticancer properties . They have been used in the design and synthesis of new compounds targeting cancer .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various reactions. For instance, one reaction was performed by the reaction of 1-(benzofuran-2-yl)ethan-1-one (2), N-ethyl piperazine, and metallic sulfur in K2CO3/glycerol .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is confirmed using various techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR .
Chemical Reactions Analysis
Benzofuran derivatives are involved in various chemical reactions. For instance, they have been used in the synthesis of new compounds that act as dual PI3K/VEGFR2 inhibitors .
Applications De Recherche Scientifique
Pharmacokinetics, Pharmacodynamics, and Toxicology of Benzofurans
Benzofuran derivatives, including 2C-B, 4-FA, and others, have been studied for their pharmacokinetics, pharmacodynamics, and toxicology. While these studies primarily focus on the psychoactive properties and health risks associated with new psychoactive substances (NPS), they also shed light on the importance of understanding the biological activity of benzofuran compounds. Such research underscores the necessity for detailed studies on individual benzofuran derivatives to fully grasp their potential therapeutic or toxicological profiles (Nugteren-van Lonkhuyzen et al., 2015).
Environmental Impact and Behavior of Benzofuran Derivatives
Research on parabens, which are structurally related to benzofurans, provides insights into the environmental impact and behavior of such compounds. This research is crucial for understanding the persistence, degradation, and potential ecological effects of benzofuran derivatives in aquatic environments, contributing to environmental safety and risk assessments (Haman et al., 2015).
Benzofuran Derivatives as Inhibitors and Therapeutic Agents
Benzofuran is a core structure in many bioactive compounds with a wide range of biological activities, including anti-cancer, anti-tubercular, anti-diabetic, and anti-inflammatory properties. This highlights the therapeutic potential of benzofuran derivatives in pharmaceuticals and suggests that specific compounds like "N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide" could have applications in treating various diseases, pending further research (Dawood, 2019).
Natural Sources and Bioactivity of Benzofuran Derivatives
Studies on the natural sources, bioactivity, and synthesis of benzofuran derivatives demonstrate their significant biological activities and potential as natural drug lead compounds. This includes activities against viruses, indicating the potential for antiviral applications, among other therapeutic uses (Miao et al., 2019).
Mécanisme D'action
Target of Action
Benzofuran derivatives have been shown to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
It is known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of substituents on the benzofuran ring .
Analyse Biochimique
Biochemical Properties
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and apoptosis . Additionally, the compound binds to specific receptors on cell surfaces, modulating their activity and leading to downstream effects on cellular functions.
Cellular Effects
The effects of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide on various cell types are profound. It influences cell signaling pathways, particularly those involved in inflammation and cell proliferation. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it has been shown to downregulate pro-inflammatory cytokines in immune cells, thereby reducing inflammation . In cancer cells, it can induce apoptosis by activating specific signaling cascades that lead to programmed cell death.
Molecular Mechanism
At the molecular level, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by interacting with transcription factors, proteins that help turn specific genes on or off by binding to nearby DNA . These interactions can lead to changes in the levels of various proteins within the cell, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that its effects on cellular functions can persist, with some changes becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to sustained inhibition of certain signaling pathways, resulting in long-term changes in cell behavior .
Dosage Effects in Animal Models
The effects of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular functions. At very high doses, the compound can become toxic, leading to adverse effects such as organ damage or systemic toxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which play a key role in the oxidation of organic substances. The compound can also affect metabolic flux, altering the levels of various metabolites within cells. For example, it may increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and damage cellular components .
Transport and Distribution
Within cells and tissues, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound may localize to specific organelles, such as the mitochondria or the nucleus, where it exerts its effects . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide is critical for its activity. The compound can be directed to specific compartments within the cell through targeting signals or post-translational modifications. For instance, it may be phosphorylated or acetylated, which can affect its localization and function. In the mitochondria, the compound can influence energy production and apoptosis, while in the nucleus, it can modulate gene expression by interacting with DNA and transcription factors .
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c1-18(23,16-8-11-4-2-3-5-15(11)24-16)10-21-17(22)13-7-6-12(20)9-14(13)19/h2-9,23H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDSVSPFJJHHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
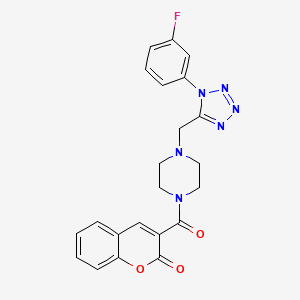
![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine](/img/structure/B2601811.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B2601812.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2601813.png)

![2-N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B2601815.png)
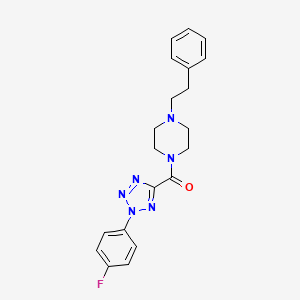
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2601818.png)
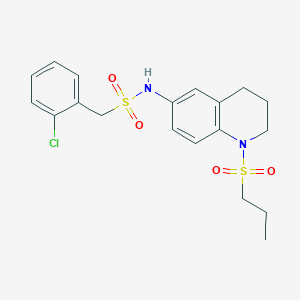

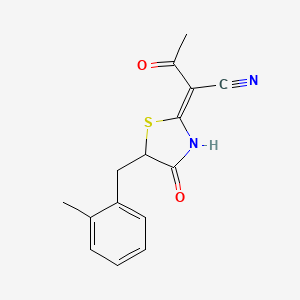

![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/no-structure.png)

